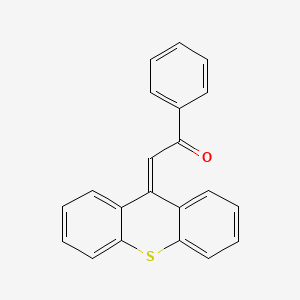
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one is a chemical compound belonging to the thioxanthone family. Thioxanthenes are known for their unique optical properties and are often used in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one typically involves the condensation of phenylacetic acid with thioxanthen-9-one under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the thioxanthone derivative.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenation, where halogens like chlorine (Cl2) or bromine (Br2) are used in the presence of a catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of phenylthioxanthone derivatives.
Reduction: Reduction reactions typically result in the formation of reduced thioxanthone derivatives.
Substitution: Halogenation reactions produce halogenated thioxanthone derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions due to its ability to generate free radicals upon exposure to light.
Biology: The compound has been studied for its potential antimicrobial properties, making it useful in the development of new antibiotics.
Medicine: Thioxanthones, including this compound, have shown promise in photodynamic therapy for cancer treatment.
Industry: It is used in the production of fluorescent materials and as a component in optical devices due to its unique luminescent properties.
Mecanismo De Acción
The mechanism by which 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various cellular components, including enzymes and receptors, leading to biological effects.
Pathways Involved: In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon light activation, which induces cell death in cancer cells.
Comparación Con Compuestos Similares
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one is compared with other similar thioxanthone derivatives, such as TXENE (1,2-di(9H-thioxanthen-9-ylidene)ethane) and N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]benzene-1,2-diamine. While these compounds share similar structural features, this compound is unique in its specific applications and reactivity profile.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool in research and development.
Propiedades
IUPAC Name |
1-phenyl-2-thioxanthen-9-ylideneethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14OS/c22-19(15-8-2-1-3-9-15)14-18-16-10-4-6-12-20(16)23-21-13-7-5-11-17(18)21/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERWWLMLIVZIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide](/img/structure/B2963480.png)
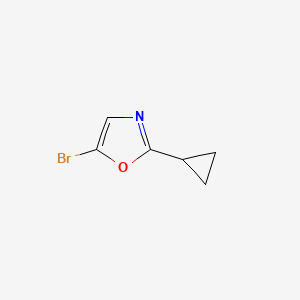
![8-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963483.png)
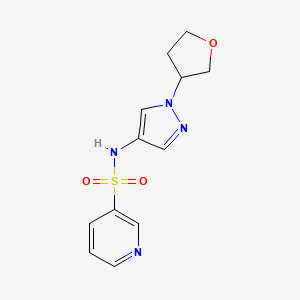
![N-(2-FLUOROPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2963486.png)
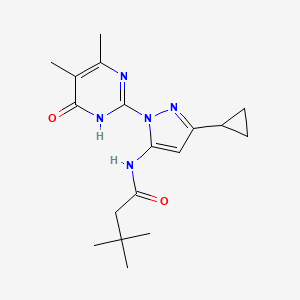
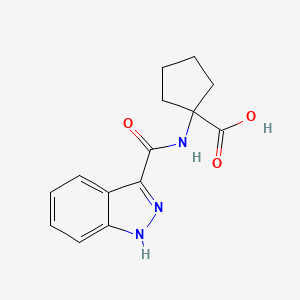
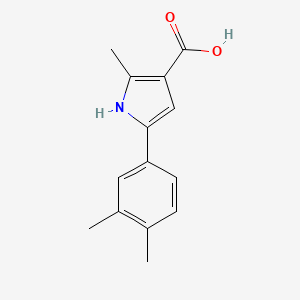
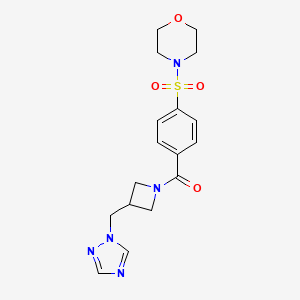
![N-(butan-2-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2963492.png)
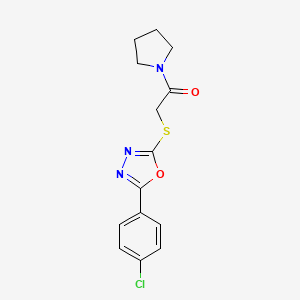
![N-(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2963496.png)
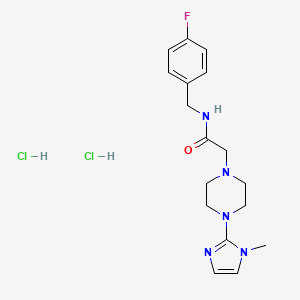
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]FURAN-3-CARBOXAMIDE](/img/structure/B2963499.png)
